2,5-Difluorophenylacetic acid

描述

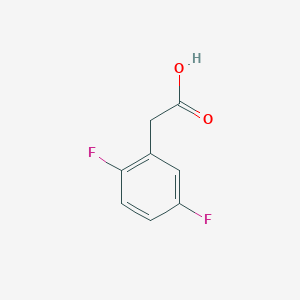

2,5-Difluorophenylacetic acid is an organic compound with the molecular formula C8H6F2O2 and a molecular weight of 172.13 g/mol . It is a derivative of phenylacetic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions. This compound is known for its white crystalline appearance and is used in various chemical syntheses .

准备方法

Synthetic Routes and Reaction Conditions: 2,5-Difluorophenylacetic acid can be synthesized through several methods. One common approach involves the reaction of 2,5-difluorobenzyl chloride with sodium cyanide to form 2,5-difluorobenzyl cyanide, which is then hydrolyzed to yield this compound . The reaction conditions typically involve the use of solvents like chloroform or methanol and require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, with emphasis on minimizing waste and maximizing yield .

化学反应分析

Types of Reactions: 2,5-Difluorophenylacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

科学研究应用

Medicinal Chemistry

DFPA is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its fluorinated structure enhances the biological activity and metabolic stability of drug candidates.

Case Study: Synthesis of Furanone Derivatives

DFPA has been used in the synthesis of 2,2-dimethyl-4-(2,5-difluorophenyl)-5-[4-(aminosulfonyl)phenyl]-3(2H)-furanone. This compound exhibits potential anti-inflammatory properties, indicating DFPA's role in developing therapeutics for inflammatory diseases .

Organic Synthesis

In organic synthesis, DFPA serves as a versatile reagent for introducing difluoromethyl groups into various molecular frameworks through radical decarboxylative reactions. This process is particularly valuable in creating complex molecules with enhanced properties.

Example Reaction

The oxidative decarboxylation of DFPA can generate difluorobenzyl radicals, which can then react with alkenes or imines to form new carbon-carbon bonds. This method showcases the utility of DFPA in constructing diverse chemical architectures .

Agrochemicals

DFPA is also employed in the development of agrochemical products. The introduction of fluorine atoms into pesticide molecules can significantly improve their efficacy and selectivity.

Research Insights

Fluorinated phenylacetic acids, including DFPA, have been studied for their potential use as herbicides and fungicides due to their enhanced interaction with biological targets compared to their non-fluorinated counterparts .

Material Science

Beyond pharmaceuticals and agrochemicals, DFPA has applications in material science, particularly in the synthesis of polymers with specific properties. The incorporation of fluorinated compounds can impart desirable characteristics such as increased thermal stability and chemical resistance.

Data Summary Table

| Application Area | Description | Example Compound |

|---|---|---|

| Medicinal Chemistry | Building block for drug synthesis; enhances biological activity | 2,2-dimethyl-4-(2,5-difluorophenyl)-furanone |

| Organic Synthesis | Reagent for introducing difluoromethyl groups through radical reactions | Difluorobenzyl radicals |

| Agrochemicals | Development of more effective pesticides and herbicides | Fluorinated herbicides |

| Material Science | Synthesis of polymers with improved properties | Fluorinated polymeric materials |

作用机制

The mechanism of action of 2,5-difluorophenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

相似化合物的比较

- 2,4-Difluorophenylacetic acid

- 2,6-Difluorophenylacetic acid

- 4-Fluorophenylacetic acid

- 2,4,6-Trifluorophenylacetic acid

Comparison: 2,5-Difluorophenylacetic acid is unique due to the specific positioning of the fluorine atoms, which influences its chemical properties and reactivity. Compared to other difluorophenylacetic acids, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications .

生物活性

2,5-Difluorophenylacetic acid (DFPA), with the chemical formula CHFO and CAS number 85068-27-5, is a fluorinated aromatic compound that has garnered attention in medicinal chemistry and biochemistry. This article explores the biological activity of DFPA, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

DFPA is characterized by its molecular weight of 172.13 g/mol, a melting point of 126-128 °C, and a boiling point of approximately 255.1 °C. It is soluble in organic solvents and exhibits properties typical of carboxylic acids due to the presence of the carboxyl functional group.

Synthesis Methods

DFPA can be synthesized through various methods, including:

- Fluorination Reactions : Utilizing fluorinating agents to introduce fluorine atoms into phenylacetic acid derivatives.

- Decarboxylative Reactions : Involving the use of difluoromethylation reagents to facilitate the introduction of difluoromethyl groups into organic scaffolds .

The biological activity of DFPA is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors:

- Enzyme Inhibition : DFPA has been studied for its potential as an inhibitor of steroid sulfatase, which is implicated in hormone-related cancers. In vitro studies have demonstrated that DFPA derivatives can effectively inhibit this enzyme, thereby reducing estrogen levels in cancer cells .

- Antimicrobial Activity : Some studies suggest that DFPA exhibits antimicrobial properties against certain bacterial strains, although further research is needed to fully elucidate these effects.

Case Studies and Research Findings

-

Steroid Sulfatase Inhibition :

- A study conducted by Daśko et al. (2017) evaluated various fluorinated derivatives, including DFPA, for their ability to inhibit steroid sulfatase. The results indicated that DFPA derivatives showed significant inhibitory activity, suggesting their potential as therapeutic agents in hormone-dependent cancers .

- Anticancer Properties :

- Pharmacological Applications :

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 172.13 g/mol |

| Melting Point | 126-128 °C |

| Boiling Point | 255.1 °C |

| Density | 1.4 g/cm³ |

Biological Activity Summary

常见问题

Q. Basic: What are the standard protocols for synthesizing 2,5-difluorophenylacetic acid in laboratory settings?

Answer:

A common method involves the reaction of 2,5-difluorophenyl precursors with chloroacetic acid derivatives under acidic or coupling conditions. For example, oxalyl chloride (COCl₂) and dimethylformamide (DMF) in dichloromethane (DCM) can activate the carboxylic acid group for subsequent nucleophilic substitution . Post-reaction, the product is isolated via distillation to remove excess reagents and purified using recrystallization (e.g., in ethanol/water mixtures) to achieve >95% purity. Reaction progress should be monitored by TLC (silica gel, hexane:ethyl acetate 3:1) and confirmed via (δ 3.6 ppm for methylene protons adjacent to the carboxylic acid) .

Q. Basic: How should researchers handle and store this compound to ensure safety and stability?

Answer:

The compound is classified as a skin/eye irritant (GHS Hazard Codes: H315, H319). Handling requires PPE (gloves, goggles, lab coat) and work in a fume hood. Store in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture, as hydrolysis may generate toxic fluorinated byproducts. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Q. Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:

- : Key signals include δ 3.6–3.8 ppm (CH₂ adjacent to COOH) and aromatic protons at δ 6.9–7.3 ppm (split due to fluorine coupling).

- : Peaks at δ -110 to -120 ppm confirm fluorine substitution patterns.

- IR: Strong absorption at 1700–1720 cm⁻¹ (C=O stretch) and 1200–1250 cm⁻¹ (C-F stretches).

- HPLC: Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm to assess purity (>98%) .

Q. Advanced: How can researchers resolve discrepancies in reported melting points (98–101°C vs. 123–127°C) across literature sources?

Answer:

Discrepancies may arise from differences in purity (e.g., residual solvents like DCM), polymorphic forms, or measurement techniques. To reconcile:

Recrystallization: Test solvents (e.g., ethanol vs. acetone) to isolate distinct polymorphs.

DSC Analysis: Determine exact melting points under controlled heating rates.

Purity Assessment: Use HPLC or to quantify impurities. For example, residual DMF (δ 2.7–2.9 ppm) may depress melting points .

Q. Advanced: What are the mechanistic insights into the reactivity of this compound in nucleophilic acyl substitution reactions?

Answer:

The electron-withdrawing fluorine substituents enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. Kinetic studies show that reactions with amines (e.g., benzylamine) proceed via a two-step mechanism: initial proton transfer followed by tetrahedral intermediate formation. DFT calculations suggest the ortho-fluorine substituent stabilizes the transition state through inductive effects, lowering activation energy by ~5 kcal/mol compared to non-fluorinated analogs .

Q. Advanced: How can computational chemistry aid in predicting the reactivity or stability of this compound derivatives?

Answer:

- DFT Calculations: Optimize geometries at the B3LYP/6-311+G(d,p) level to predict reaction pathways (e.g., decarboxylation barriers).

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess stability.

- pKa Prediction: Use QSPR models to estimate acidity (predicted pKa ~2.8), critical for designing pH-dependent reactions .

Q. Advanced: What strategies are effective for optimizing the purification of this compound to achieve high yields in multi-step syntheses?

Answer:

- Column Chromatography: Use silica gel with gradient elution (hexane → ethyl acetate) to separate from byproducts like 2,4-difluoro isomers.

- Acid-Base Extraction: Partition between aqueous NaHCO₃ (pH 8–9) and DCM to remove unreacted starting materials.

- Crystallization: Optimize solvent polarity (e.g., toluene/hexane) to enhance crystal lattice packing, improving yield to >85% .

Q. Advanced: How does the electronic effect of fluorine substituents influence the acidity and reactivity of this compound compared to its analogs?

Answer:

- Acidity Enhancement: Fluorine's inductive effect increases the carboxylic acid's acidity (pKa ~2.8 vs. ~4.8 for phenylacetic acid), facilitating deprotonation in basic conditions.

- Reactivity Trends: Para-fluorine withdraws electron density, accelerating esterification rates by 30% compared to meta-substituted analogs. Comparative studies show downfield shifts (δ +5 ppm) in the presence of electron-deficient environments .

属性

IUPAC Name |

2-(2,5-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCRTRYQHZHXES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50234131 | |

| Record name | 2,5-Difluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85068-27-5 | |

| Record name | 2,5-Difluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluorophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Difluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-difluorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。